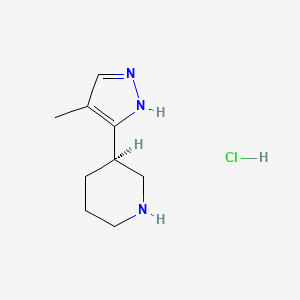
2,2-Dimethylpent-4-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpent-4-ynenitrile is an organic compound with the molecular formula C7H9N It is characterized by the presence of a nitrile group (-CN) attached to a pent-4-yne chain with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-ynenitrile can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-4-pentyn-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding nitrile. Another method includes the use of a one-pot reaction involving alpha-methyl-aryl ethylene compounds and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions are carefully controlled to achieve the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpent-4-ynenitrile undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the nucleophilic addition of ethane-1,2-dithiol to the nitrile group, resulting in the formation of a 1,3-dithiolane ring .
Common Reagents and Conditions: Common reagents used in reactions with this compound include ethane-1,2-dithiol, hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed: The major products formed from reactions involving this compound include 1,3-dithiolane derivatives, amines, and carboxylic acids.
Scientific Research Applications
2,2-Dimethylpent-4-ynenitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Dimethylpent-4-ynenitrile involves its interaction with various molecular targets. For example, in nucleophilic addition reactions, the nitrile group undergoes nucleophilic attack, leading to the formation of intermediate carbanions. These intermediates can further undergo cyclization or other transformations, depending on the reaction conditions . The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2-Dimethylpent-4-ynenitrile include 2,2-Dimethyl-4-pentenenitrile and 2-Pentenenitrile . These compounds share structural similarities but differ in the presence of double or triple bonds and the position of functional groups.
Uniqueness: this compound is unique due to its combination of a nitrile group with a triple bond and two methyl groups at the second carbon position. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science .
Properties
IUPAC Name |
2,2-dimethylpent-4-ynenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-4-5-7(2,3)6-8/h1H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXUVXXVAKHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50781514 |
Source


|
| Record name | 2,2-Dimethylpent-4-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50781514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29945-89-9 |
Source


|
| Record name | 2,2-Dimethylpent-4-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50781514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)

